4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
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Overview
Description
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H18Cl2N2O2S It is a derivative of benzamide, characterized by the presence of butoxy and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2,4-dichloroaniline in the presence of a coupling agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of 4-butoxybenzoyl chloride: 4-butoxybenzoic acid is treated with thionyl chloride to form 4-butoxybenzoyl chloride.
Coupling Reaction: The 4-butoxybenzoyl chloride is then reacted with 2,4-dichloroaniline in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dichlorobenzamide derivatives, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
4-butoxy-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-10-24-14-7-4-12(5-8-14)17(23)22-18(25)21-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEGQMKYAWHOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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